molecular formula C20H18ClF4N3O3 B5061676 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No. B5061676
M. Wt: 459.8 g/mol
InChI Key: CCIVRSGDIQFNNT-UHFFFAOYSA-N
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Description

Compounds with a piperazine ring, such as the one in your molecule, are often found in pharmaceuticals and other biologically active compounds . The acetyl group attached to the piperazine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes .


Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Piperazine derivatives have been shown to have a wide range of biological activities, including acting as antagonists for certain receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and storage are crucial to minimize risks .

Future Directions

The future research directions for a compound depend on its biological activity and potential applications. If your compound shows promising biological activity, future research could focus on optimizing its structure to improve its activity and reduce any potential side effects .

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF4N3O3/c1-10(29)27-5-7-28(8-6-27)13-4-3-11(9-12(13)21)26-20(30)14-15(22)17(24)19(31-2)18(25)16(14)23/h3-4,9H,5-8H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIVRSGDIQFNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

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